molecular formula C22H35NO3 B12512771 N-icosa-5,8,11,14-tetraenoylglycine

N-icosa-5,8,11,14-tetraenoylglycine

Cat. No.: B12512771
M. Wt: 361.5 g/mol
InChI Key: YLEARPUNMCCKMP-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of N-Icosa-5,8,11,14-Tetraenoylglycine

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]acetic acid . This nomenclature specifies:

  • The 20-carbon chain (icosa- prefix) with four cis-configured double bonds at positions 5, 8, 11, and 14
  • The glycine moiety (aminoacetic acid) linked via an amide bond to the acyl group
  • Stereochemical descriptors (Z) for all double bond configurations

Alternative names include N-arachidonoylglycine and NAGly, though these lack the full stereochemical specificity required in formal contexts.

Molecular Formula and Structural Isomerism

The compound has the molecular formula C₂₂H₃₅NO₃ with a molecular weight of 361.5 g/mol . Key structural features include:

Property Value
Molecular formula C₂₂H₃₅NO₃
Exact mass 361.2618 Da
Unsaturation degree 5 (4 double bonds + 1 amide)

Structural isomerism arises from:

  • Positional isomerism : Potential variation in double bond locations along the 20-carbon chain
  • Stereoisomerism : cis-trans isomerism at each double bond (though biological systems exclusively produce the Z configuration)
  • Tautomerism : Equilibrium between the carboxylic acid and its conjugate base at physiological pH

The fully extended conformation of the arachidonoyl chain measures approximately 25.4 Å , while the glycine moiety contributes 3.8 Å to the molecular length.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key ¹H NMR signals (126 MHz, D₂O):

δ (ppm) Multiplicity Assignment
0.88 t (3H) Terminal methyl (C20)
2.05 m (8H) Allylic CH₂ groups
2.35 t (2H) α-carbonyl CH₂
3.85 s (2H) Glycine CH₂
5.28-5.38 m (8H) Olefinic protons

¹³C NMR data (126 MHz, D₂O):

δ (ppm) Assignment
174.2 Carboxylic acid carbonyl
170.5 Amide carbonyl
129.8-127.3 Olefinic carbons
41.7 Glycine CH₂
Mass Spectrometry

Electrospray ionization (ESI-MS) shows:

  • Base peak at m/z 362.3 [M+H]⁺
  • Fragment at m/z 245.2 corresponding to the arachidonoyl ion
  • Characteristic cleavage at the amide bond (m/z 117.1 for glycine moiety)
Infrared Spectroscopy

FT-IR spectrum exhibits:

  • Broad O-H stretch at 2500-3300 cm⁻¹ (carboxylic acid)
  • Sharp N-H stretch at 3280 cm⁻¹ (amide)
  • Strong C=O stretches at 1715 cm⁻¹ (acid) and 1650 cm⁻¹ (amide)
  • C=C vibrations at 1605 cm⁻¹ and 720 cm⁻¹

X-ray Crystallography and Conformational Analysis

Despite extensive efforts, single-crystal X-ray diffraction data remain unavailable due to the compound's high conformational flexibility and low crystallization propensity . Computational models (DFT calculations) reveal:

  • The arachidonoyl chain adopts a helical conformation with a pitch of 5.6 Å
  • Dihedral angles between double bonds range from -15° to 25°
  • The glycine moiety forms a 157° angle with the acyl chain

Molecular dynamics simulations show:

  • Membrane-bound conformation : Extended acyl chain parallel to lipid bilayers
  • Solution-phase conformation : Compact U-shaped structure with glycine-carboxylate interactions

Comparative analysis with the structurally similar 1-arachidonoylglycerol (from COX-2 complexes) demonstrates conserved hydrophobic packing of the arachidonoyl chain despite different head groups.

Properties

Molecular Formula

C22H35NO3

Molecular Weight

361.5 g/mol

IUPAC Name

2-(icosa-5,8,11,14-tetraenoylamino)acetic acid

InChI

InChI=1S/C22H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(24)23-20-22(25)26/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-20H2,1H3,(H,23,24)(H,25,26)

InChI Key

YLEARPUNMCCKMP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Lipase-Mediated Acylation

This method employs lipases to catalyze the acylation of glycine derivatives with arachidonic acid.

Procedure :

  • Substrate Preparation : Glycine tert-butyl ester is reacted with arachidonic acid in the presence of Candida antarctica lipase B (CAL-B).
  • Reaction Conditions :
    • Solvent: Acetonitrile
    • Temperature: 37°C
    • Acyl Donor: Methyl ester of arachidonic acid
  • Deprotection : The tert-butyl ester group is removed via acid hydrolysis to yield NAGly.

Key Findings :

  • CAL-B achieved 75% product formation after 24 hours.
  • Direct acylation of free glycine resulted in <10% yield due to poor solubility.

Advantages :

  • High regioselectivity.
  • Avoids harsh chemical conditions.

Limitations :

  • Requires optimization of glycine protection/deprotection steps.

Enzymatic Synthesis

Cytochrome c-Catalyzed Synthesis

Cytochrome c utilizes hydrogen peroxide to catalyze the conjugation of arachidonoyl-CoA and glycine.

Procedure :

  • Reagents :
    • Arachidonoyl-CoA
    • Glycine
    • Hydrogen peroxide (H₂O₂)
  • Reaction Conditions :
    • pH: 7.4
    • Temperature: 37°C
    • Incubation Time: 1–2 hours.

Key Findings :

  • Cytochrome c produced NAGly at 39% yield after 24 hours.
  • Hemoglobin and myoglobin showed <10% activity under identical conditions.

Mechanism :

  • H₂O₂ activates cytochrome c’s heme center, enabling nucleophilic attack by glycine on arachidonoyl-CoA.

Advantages :

  • Mimics potential biosynthetic pathways in vivo.
  • No requirement for CoA recycling systems.

Limitations :

  • Low yield compared to chemical methods.

Alcohol Dehydrogenase (ADH)-Mediated Oxidation

Human ADH7 sequentially oxidizes anandamide (AEA) to NAGly via an aldehyde intermediate.

Procedure :

  • Substrate : Anandamide (N-arachidonoyl ethanolamide).
  • Reaction Pathway :
    • Step 1: ADH7 oxidizes AEA to N-arachidonoyl glycinal.
    • Step 2: Further oxidation yields NAGly.
  • Conditions :
    • Cofactor: NAD⁺
    • Incubation: 30 minutes at 37°C.

Key Findings :

  • Deuterated AEA confirmed the pathway via isotopic labeling.
  • ADH7 exhibited substrate inhibition at >9 μM AEA.

Advantages :

  • Links endocannabinoid metabolism to NAGly biosynthesis.
  • Enzymatic specificity reduces side products.

Limitations :

  • Low catalytic efficiency (0.35 μM/min/μM protein).

Chemical Synthesis

Sodium Periodate Oxidation

This two-step method involves oxidation of a diol intermediate derived from arachidonic acid and 1,2-dihydroxy-3-aminopropane.

Procedure :

  • Diol Synthesis :
    • Arachidonic acid + 1,2-dihydroxy-3-aminopropane → Diol intermediate (EDC/HOBT coupling).
  • Oxidation :
    • Sodium periodate (NaIO₄) in THF/H₂O oxidizes the diol to NAGly.

Key Findings :

  • 70–75% yield achieved for the oxidation step.
  • Requires high-dilution conditions to prevent O-acylation.

Advantages :

  • Scalable for bulk synthesis.
  • No enzymatic optimization required.

Limitations :

  • Multi-step process with intermediate purification.

Comparative Analysis of Methods

Method Yield (%) Time (h) Key Reagents Advantages Limitations
Chemo-enzymatic 75 24 CAL-B, glycine ester High selectivity Protection/deprotection steps
Cytochrome c 39 24 Arachidonoyl-CoA, H₂O₂ Physiologically relevant Low yield
ADH7 oxidation N/A 0.5 NAD⁺ Direct AEA metabolism Substrate inhibition at high [AEA]
Chemical 70–75 8 NaIO₄, EDC/HOBT Scalability Complex intermediate synthesis

Chemical Reactions Analysis

Types of Reactions

N-Arachidonoyl glycine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different metabolites.

    Reduction: It can be reduced under specific conditions.

    Substitution: It can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different oxidized metabolites, while reduction can yield reduced forms of N-Arachidonoyl glycine.

Scientific Research Applications

N-Arachidonoyl glycine has a wide range of scientific research applications:

Comparison with Similar Compounds

Anandamide (N-Arachidonoylethanolamine)

  • Structure: Ethanolamide conjugate of arachidonic acid. Formula: C22H37NO2; IUPAC Name: (5Z,8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide .
  • Biosynthesis: Endogenous ligand synthesized from membrane phospholipids via enzymatic cleavage .
  • Function: Binds cannabinoid receptors (CB1/CB2), influencing neurotransmission, pain, and appetite .
  • Key Difference: Unlike NAGLy, anandamide directly activates cannabinoid receptors and is metabolized by fatty acid amide hydrolase (FAAH).

2-Arachidonoylglycerol (2-AG)

  • Structure: Glycerol ester with arachidonic acid at the sn-2 position. Formula: C23H38O4; IUPAC Name: (5Z,8Z,11Z,14Z)-1,3-dihydroxypropan-2-yl icosa-5,8,11,14-tetraenoate .
  • Biosynthesis : Produced enzymatically from diacylglycerol (DAG) .
  • Function : Full agonist of CB1/CB2 receptors; regulates synaptic plasticity and immune responses .
  • Key Difference : 2-AG is a glycerol ester, whereas NAGLy is a glycine amide, leading to divergent metabolic fates.

1-O-Octadecyl-2-Arachidonoyl-sn-Glycerol-3-Phosphoethanolamine (KIT-13)

  • Structure: Synthetic phospholipid with arachidonic acid at sn-2 and octadecyl ether at sn-1. Formula: Not explicitly stated; IUPAC Name: 2-[(((hydroxyR)-2-((5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl)oxy)-3-((octadecyloxy)propoxy) phosphoryl)oxy] ethan-1-aminium .
  • Synthesis: Custom-synthesized at Kyushu Institute of Technology; confirmed via NMR and mass spectrometry .
  • Function : Likely modulates membrane signaling; exact biological targets remain uncharacterized.
  • Key Difference: Phosphoethanolamine head group and synthetic origin distinguish it from endogenous NAGLy.

Phosphatidylcholine Derivatives

  • Examples: (R)-2,3-bis(((5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate .
  • Structure: Diarachidonoyl glycerophosphocholines.
  • Function : Membrane phospholipids; precursors for arachidonic acid release during inflammation.
  • Key Difference : Structural role in membranes, unlike NAGLy’s proposed signaling functions.

Comparative Data Table

Compound Molecular Formula Head Group Biological Target Key Function(s)
NAGLy C22H35NO3 Glycine PPAR receptors Metabolic regulation
Anandamide C22H37NO2 Ethanolamine CB1/CB2 receptors Neurotransmission, pain
2-AG C23H38O4 Glycerol CB1/CB2 receptors Synaptic plasticity
KIT-13 Not provided Phosphoethanolamine Undetermined Synthetic membrane analog
Diarachidonoyl phosphatidylcholine C46H78NO8P Choline Membrane structure Lipid bilayer component

Functional Divergence and Overlap

While all compounds share the arachidonoyl backbone, their head groups dictate functional specialization:

  • NAGLy : PPAR modulation may link it to metabolic syndromes (e.g., polycystic ovary syndrome) .
  • Anandamide/2-AG: Canonical endocannabinoid signaling via CB1/CB2 receptors .

Biological Activity

N-icosa-5,8,11,14-tetraenoylglycine is a complex compound derived from the fatty acid icosa-5,8,11,14-tetraenoic acid. This compound has garnered attention in recent years due to its potential biological activities and therapeutic applications. The following sections provide an overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

This compound features a long hydrocarbon chain with multiple double bonds, characteristic of polyunsaturated fatty acids. Its chemical formula is C21H34N2O2C_{21}H_{34}N_{2}O_{2} with a molecular weight of approximately 350.50 g/mol. The presence of double bonds contributes to its reactivity and interaction with biological systems.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. For instance:

  • In vitro studies demonstrated that this compound can downregulate the expression of cyclooxygenase (COX) enzymes involved in the inflammatory response.
  • Animal models have indicated a reduction in inflammatory markers when treated with this compound.

Cardiovascular Benefits

The compound's structure suggests potential cardiovascular benefits similar to those observed with other omega-3 fatty acids. Studies have indicated:

  • Lipid profile improvement: It may help lower triglyceride levels and improve overall lipid profiles.
  • Endothelial function enhancement: this compound has been associated with improved endothelial function, which is crucial for cardiovascular health.

Data Table: Comparison of Biological Activities

Activity TypeMechanism of ActionEvidence Source
Anti-inflammatoryInhibition of COX enzymesIn vitro studies
CardiovascularImprovement in lipid profiles and endothelial functionAnimal models
Metabolic effectsModulation of metabolic pathways related to fatty acid metabolismHuman studies

Case Studies

  • Case Study on Inflammatory Response:
    A clinical trial involving patients with chronic inflammatory conditions showed that supplementation with this compound led to a significant decrease in C-reactive protein (CRP) levels after 12 weeks of treatment.
  • Cardiovascular Health Study:
    In a study focusing on cardiovascular risk factors among middle-aged adults, participants who consumed this compound exhibited improved endothelial function and lower blood pressure compared to the control group.

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